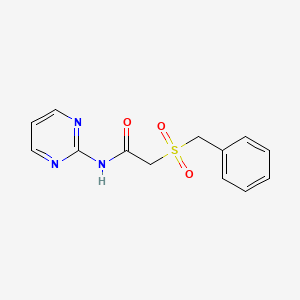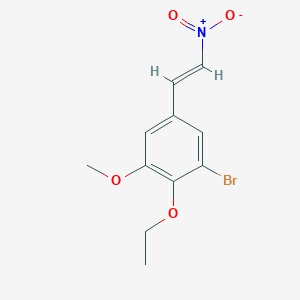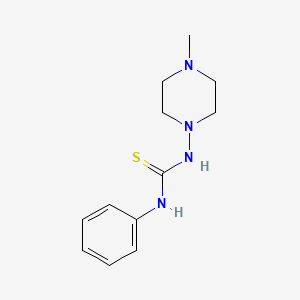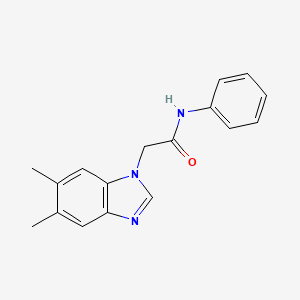
N-(2-chloro-4-iodophenyl)-2-methylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chloro-4-iodophenyl)-2-methylpropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chloro and iodo substituent on the phenyl ring, along with a 2-methylpropanamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4-iodophenyl)-2-methylpropanamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-4-iodoaniline and 2-methylpropanoic acid.
Amidation Reaction: The 2-chloro-4-iodoaniline is reacted with 2-methylpropanoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the amide bond.
Reaction Conditions: The reaction is typically carried out in an inert atmosphere, such as nitrogen, at room temperature or slightly elevated temperatures (e.g., 25-40°C) for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: Depending on the scale, the reaction can be performed in batch reactors or continuous flow reactors to optimize yield and efficiency.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
N-(2-chloro-4-iodophenyl)-2-methylpropanamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The amide group can be involved in oxidation or reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide, typically in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Major Products
Substitution Products: Depending on the nucleophile used, products such as azides or nitriles can be formed.
Oxidation and Reduction Products: Oxidation may yield carboxylic acids, while reduction can produce amines.
科学研究应用
N-(2-chloro-4-iodophenyl)-2-methylpropanamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound can be utilized in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
作用机制
The mechanism by which N-(2-chloro-4-iodophenyl)-2-methylpropanamide exerts its effects depends on its specific application:
Molecular Targets: In medicinal chemistry, it may target specific enzymes or receptors, modulating their activity.
Pathways Involved: The compound can influence various biochemical pathways, such as signal transduction or metabolic processes, depending on its structure and functional groups.
相似化合物的比较
Similar Compounds
N-(2-chloro-4-iodophenyl)acetamide: Similar structure but with an acetamide group instead of a 2-methylpropanamide group.
N-(2-chloro-4-iodophenyl)-2-fluorobenzamide: Contains a fluorobenzamide group, offering different chemical properties.
Uniqueness
N-(2-chloro-4-iodophenyl)-2-methylpropanamide is unique due to the presence of both chloro and iodo substituents on the phenyl ring, which can significantly influence its reactivity and interactions in various chemical and biological contexts.
属性
IUPAC Name |
N-(2-chloro-4-iodophenyl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClINO/c1-6(2)10(14)13-9-4-3-7(12)5-8(9)11/h3-6H,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFRJZQCPOGMFFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C(C=C(C=C1)I)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClINO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(4-fluorophenyl)ethyl]-2-(4-methylphenyl)acetamide](/img/structure/B5844448.png)
![7-(difluoromethyl)-N-(2,4-dimethylphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5844470.png)
![3-methoxy-N-[(2-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B5844472.png)


![methyl 2-{4,8-dimethyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B5844498.png)
METHANONE](/img/structure/B5844503.png)
![N'-[(3-chloro-4-methylbenzoyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide](/img/structure/B5844530.png)
![2-(4-nitrophenoxy)-N-[2-(pyrrolidin-1-yl)phenyl]acetamide](/img/structure/B5844536.png)

![2-[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B5844544.png)


